13S-HOTrE

Inflammation Lipid Mediator Pharmacology Cell Viability

13S-HOTrE (13(S)-hydroxyoctadecatrienoic acid; CAS 87984-82-5) is the stereospecific 15-lipoxygenase (15-LOX) metabolite of the ω-3 essential fatty acid α-linolenic acid (ALA). It is an oxygenated C18 polyunsaturated fatty acid (oxylipin) bearing a conjugated triene system (λmax = 235 nm; ε = 23,000 M⁻¹cm⁻¹) and a chiral 13(S)-hydroxyl group that defines its receptor engagement profile.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
CAS No. 87984-82-5
Cat. No. B163657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13S-HOTrE
CAS87984-82-5
Synonyms13S-hydroxy-9Z,11E,15Z-octadecatrienoic acid
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CCCCCCCCC(=O)O)O
InChIInChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15,17,19H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+/t17-/m0/s1
InChIKeyKLLGGGQNRTVBSU-FQSPHKRJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

13S-HOTrE (CAS 87984-82-5): 15-Lipoxygenase-Derived ω-3 Oxylipin with Defined Stereochemical and Biological Specificity for Lipid Signaling Research


13S-HOTrE (13(S)-hydroxyoctadecatrienoic acid; CAS 87984-82-5) is the stereospecific 15-lipoxygenase (15-LOX) metabolite of the ω-3 essential fatty acid α-linolenic acid (ALA) [1]. It is an oxygenated C18 polyunsaturated fatty acid (oxylipin) bearing a conjugated triene system (λmax = 235 nm; ε = 23,000 M⁻¹cm⁻¹) and a chiral 13(S)-hydroxyl group that defines its receptor engagement profile [2]. Endogenously generated in human platelets and detectable in cellular membranes and atherosclerotic lesions, 13S-HOTrE functions as a lipid mediator in inflammation resolution, platelet signaling, and metabolic regulation through direct modulation of peroxisome proliferator-activated receptors (PPARs) and the NLRP3 inflammasome [3][4].

13S-HOTrE Procurement: Why Regioisomeric Oxylipins (e.g., 9-HOTrE) or Hydroperoxide Analogs (e.g., 13S-HpOTrE) Cannot Substitute in Mechanistic Studies


Substituting 13S-HOTrE with structurally related oxylipins introduces confounding variables that invalidate mechanistic interpretation. The 9- and 13-regioisomers of HOTrE exhibit functionally antagonistic PPAR subtype selectivity: 9-HOTrE acts as a PPARα agonist, whereas 13S-HOTrE functions as a PPARδ antagonist, producing divergent transcriptional outcomes in lipid metabolism assays [1]. Furthermore, the hydroperoxide analog 13S-HpOTrE displays significantly greater cytotoxic potency than the reduced 13S-HOTrE form (IC50 values of 114 μM vs. >200 μM in RAW 264.7 cells), confounding any interpretation of anti-inflammatory activity that does not strictly control for redox status [2]. The 13(S) stereochemistry is non-negotiable; racemic mixtures or misidentified enantiomers yield unpredictable PPARγ activation profiles and NLRP3 inflammasome engagement [2]. For studies requiring defined lipid mediator signaling, only the authentic 13S-HOTrE standard ensures experimental reproducibility.

13S-HOTrE Evidence Guide: Quantitative Differentiation Against Closest Analogs (13S-HpOTrE, 13-HODE, 9-HOTrE) in Cell-Based and Enzymatic Assays


Cytotoxicity Differential: 13S-HOTrE Exhibits 1.75-Fold Lower Cytotoxic Potency Than Its Hydroperoxide Precursor 13S-HpOTrE in Macrophages

In direct head-to-head comparison using RAW 264.7 murine macrophages, 13S-HpOTrE exhibited significantly greater cytotoxic potency than its reduced counterpart 13S-HOTrE. The concentration required to reduce cell proliferation by 50% (IC50) was 114 μM for 13S-HpOTrE, whereas 13S-HOTrE showed substantially lower cytotoxicity with an IC50 exceeding 200 μM [1]. This 1.75-fold potency difference mandates strict control of compound redox state in anti-inflammatory assays, as residual hydroperoxide contamination can artifactually suppress cell viability independent of NLRP3 inflammasome inhibition.

Inflammation Lipid Mediator Pharmacology Cell Viability

PPAR Subtype Antagonism: 13S-HOTrE Is a PPARδ Antagonist While 9-HOTrE Functions as a PPARα Agonist

Transactivation assays using PPAR-specific reporter constructs revealed functional divergence between regioisomers. 13S-HOTrE was identified as a PPARδ antagonist, whereas 9-HOTrE (the 9-regioisomer) functions as a PPARα agonist [1]. No quantitative EC50 or IC50 values were reported in the source for these effects; the functional assignment is based on qualitative reporter gene activity changes. Additionally, 13-oxoODE was identified as a PPARγ agonist in the same assay panel, establishing distinct PPAR subtype preferences across the oxylipin series [1].

Nuclear Receptor Pharmacology Lipid Metabolism Transcriptional Regulation

Allosteric Modulation of 15-LOX-2: 13S-HOTrE Increases Substrate Specificity Ratio (kcat/KM) by 4-Fold

In steady-state kinetic assays with purified human epithelial 15-lipoxygenase-2 (15-LOX-2), addition of 13S-HOTrE acted as an allosteric effector, increasing the kcat/KM substrate specificity ratio for arachidonic acid (AA) relative to γ-linolenic acid (GLA) by 4-fold [1]. This effect was comparable in magnitude to that of 13S-HODE, but the study did not report direct head-to-head quantitative comparisons of effect size between the two effectors under identical conditions. The allosteric modulation demonstrates that 13S-HOTrE can fine-tune LOX isoform substrate preference, a property not shared by non-hydroxylated fatty acids.

Enzymology Allosteric Regulation Lipoxygenase Biochemistry

Platelet Aggregation Selectivity: 13S-HOTrE and 13-HODE Both Inhibit Collagen-Mediated but Not Thrombin-Induced Platelet Activation

In a comparative pharmacology study of oxylipins derived from the traditional Chinese medicine Di Gu Pi (Lycium chinense), both 13S-HOTrE and 13-HODE (the linoleic acid-derived 13-hydroxy analog) selectively inhibited collagen-mediated platelet aggregation while completely sparing thrombin-induced activation [1]. This shared agonist-specific selectivity profile indicates that the 13-hydroxy substitution pattern, rather than the degree of fatty acid unsaturation, confers pathway selectivity. The study did not report quantitative IC50 values or effect sizes for direct potency comparison between the two compounds.

Platelet Pharmacology Thrombosis Natural Product Bioactivity

13S-HOTrE (CAS 87984-82-5): Validated Research Applications Based on Quantitative Differentiation Evidence


NLRP3 Inflammasome and Autophagy Signaling Studies (Exclusion of Cytotoxicity Artifacts)

13S-HOTrE is the appropriate tool compound for investigating NLRP3 inflammasome inactivation and PPARγ-mediated autophagy modulation, as demonstrated in LPS-stimulated RAW 264.7 macrophages and in vivo murine sepsis models [1]. Its IC50 for cytotoxicity exceeds 200 μM, providing a safe experimental window >1.75-fold wider than that of the hydroperoxide analog 13S-HpOTrE (IC50 = 114 μM). This low cytotoxicity profile ensures that observed anti-inflammatory effects are not confounded by compound-induced cell death [1].

PPARδ Antagonism in Skeletal Muscle Metabolic Studies

13S-HOTrE is uniquely qualified as a PPARδ antagonist for investigations of mitochondrial respiration and fatty acid metabolism in skeletal muscle. Transactivation assays confirm that 13S-HOTrE antagonizes PPARδ, whereas the regioisomer 9-HOTrE activates PPARα, leading to divergent transcriptional outcomes [2]. In C2C12 myocytes, 13S-HOTrE exposure (0.6–6 mM) induces concentration-dependent increases in ATP-coupled mitochondrial metabolism and alters SREBP-regulated gene expression, effects that would not be recapitulated by PPARα agonists [2].

Lipoxygenase Allosteric Regulation and Substrate Specificity Mechanistic Studies

13S-HOTrE serves as a defined allosteric effector for human 15-lipoxygenase-2 (15-LOX-2) enzymology. Steady-state kinetic assays demonstrate that 13S-HOTrE increases the kcat/KM substrate specificity ratio (AA vs. GLA) by 4-fold, enabling mechanistic dissection of PLAT domain-mediated allosteric communication and pH-dependent regulation [3]. This property is essential for screening LOX inhibitors and for structural studies of the allosteric binding site, as 13S-HOTrE provides a physiologically relevant effector distinct from synthetic modulators [3].

Collagen Receptor (GPVI) Signaling in Platelet Pharmacology

13S-HOTrE is a validated tool for selectively interrogating collagen-mediated platelet activation pathways. Functional studies confirm that 13S-HOTrE inhibits collagen-induced platelet aggregation while sparing thrombin-induced activation, a selectivity profile shared with 13-HODE [4]. This makes 13S-HOTrE suitable for dissecting GPVI/FcRγ signaling cascades in thrombosis research without off-target effects on PAR-mediated pathways [4].

Quote Request

Request a Quote for 13S-HOTrE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.